3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a useful research compound. Its molecular formula is C20H13BrN4O3S and its molecular weight is 469.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
The compound 3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a pyridazine core with a benzodioxole and oxadiazole moiety, which contribute to its unique reactivity and interaction with biological targets. The structural formula can be represented as follows:
Molecular Characteristics
Property | Value |
---|---|
Molecular Weight | 453.31 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO and DMF |
CAS Number | Not assigned |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit kinases and proteases, which are crucial for cell signaling and apoptosis. This inhibition can lead to reduced proliferation of cancer cells.
- Modulation of Signaling Pathways : It affects pathways related to cell cycle regulation and apoptosis, potentially leading to the induction of cancer cell death.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cells such as HepG2 (liver cancer) and MCF7 (breast cancer), showing promising results in inhibiting cell growth.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain strains of bacteria and fungi. The disk diffusion method was employed to assess its efficacy against pathogens like Staphylococcus aureus and Candida albicans.
- Neuroprotective Effects : Some findings indicate potential neuroprotective properties, possibly through modulation of oxidative stress pathways.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against a panel of human cancer cell lines. The results demonstrated an IC50 value in the low micromolar range for several cell lines, indicating potent activity.
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial effects of the compound against common pathogens. Using the disk diffusion method, it was found that at concentrations of 15.62 µg/mL, the compound exhibited significant inhibition zones against both Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections.
特性
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3S/c21-14-3-1-2-13(8-14)20-22-18(28-25-20)10-29-19-7-5-15(23-24-19)12-4-6-16-17(9-12)27-11-26-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYJQQMPRXWHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。